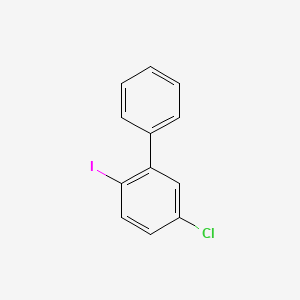
5-Chloro-2-iodo-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-iodo-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyls consist of two benzene rings connected by a single bond. The presence of chlorine and iodine atoms on the biphenyl structure makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-1,1’-biphenyl can be achieved through several methods. One common approach involves the halogenation of biphenyl derivatives. For instance, starting with 2-iodobiphenyl, a chlorination reaction can be performed using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of 5-Chloro-2-iodo-1,1’-biphenyl typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are essential for Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biphenyl derivatives with different substituents .
Aplicaciones Científicas De Investigación
5-Chloro-2-iodo-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-iodo-1,1’-biphenyl involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms can undergo substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodobiphenyl: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chlorobiphenyl: Lacks the iodine atom, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-5-chlorobiphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity patterns.
Uniqueness
5-Chloro-2-iodo-1,1’-biphenyl is unique due to the presence of both chlorine and iodine atoms, which provide a versatile platform for various chemical transformations. This dual halogenation allows for a broader range of reactions compared to compounds with only one halogen atom .
Propiedades
Fórmula molecular |
C12H8ClI |
|---|---|
Peso molecular |
314.55 g/mol |
Nombre IUPAC |
4-chloro-1-iodo-2-phenylbenzene |
InChI |
InChI=1S/C12H8ClI/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
NUQBVZUCEWONNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-(2-Hydroxyethyl)urea](/img/structure/B14786554.png)
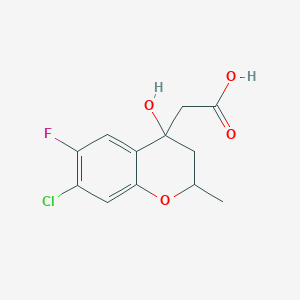
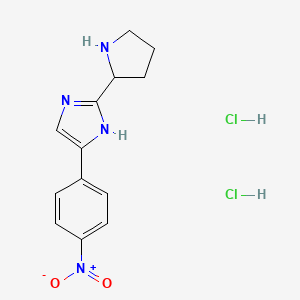
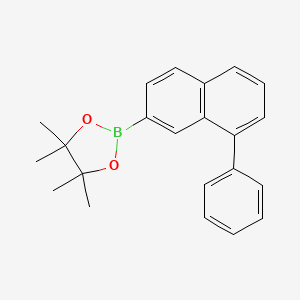
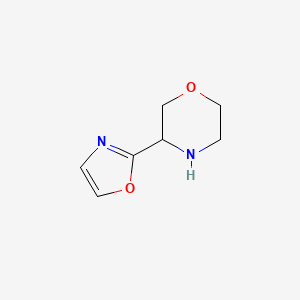
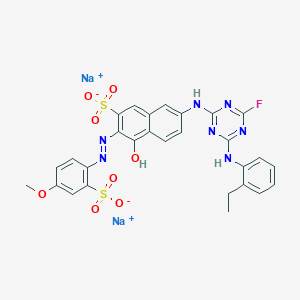
phosphanyl}phenoxy)aniline](/img/structure/B14786610.png)
![1-Methyl-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B14786617.png)
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 2-methyl ester](/img/structure/B14786625.png)
![[rel-(1R,5R,6R)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methanol](/img/structure/B14786635.png)
![(7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14786638.png)


![Phosphonic acid, P-[[2-bromo-4-(3-oxo-2,3-diphenylpropyl)phenyl]difluoromethyl]-](/img/structure/B14786652.png)
